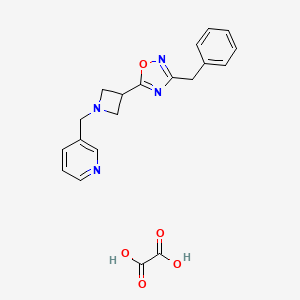

3-Benzyl-5-(1-(pyridin-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Oxadiazole derivatives, including those similar to the compound , are typically synthesized through condensation reactions involving appropriate precursors such as carboxylic acids, hydrazides, and various halides or aldehydes. The synthesis process often involves steps like cyclization and substitution reactions to introduce various functional groups, tailoring the compound's properties for specific applications (Ge et al., 2014).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by X-ray crystallography and spectroscopic methods, including NMR and IR spectroscopy, which provide detailed insights into their geometry, conformation, and electronic structure. These analyses reveal how substituents on the oxadiazole ring influence molecular properties and interactions (Özdemir et al., 2015).

Chemical Reactions and Properties

Oxadiazoles participate in a variety of chemical reactions, influenced by the electron-rich nature of the oxadiazole ring. They can act as ligands in coordination compounds, undergo nucleophilic substitution reactions, and participate in cycloaddition reactions. The electronic properties of the oxadiazole ring, such as its ability to act as an electron acceptor, are crucial for these reactions (Kharchenko et al., 2008).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting point, and crystallinity, can be finely tuned by modifying the substituents on the oxadiazole ring. These modifications affect the compound's applicability in different mediums and conditions, making them versatile for various applications (Shen et al., 2018).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, such as reactivity, stability, and electronic characteristics, are significantly influenced by the nature of their substituents. These properties are critical in determining their potential applications in areas such as organic electronics, where their ability to transport electrons or holes can be utilized (Khalid et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis, Characterization, and Antimicrobial Evaluation of Quinoline-Oxadiazole–Based Azetidinone Derivatives

- Researchers synthesized a series of azetidinone derivatives incorporating the oxadiazole ring and evaluated their antimicrobial properties against various bacterial strains. The compounds demonstrated significant correlations in their antimicrobial activity, highlighting their potential applications in medicinal chemistry (Dodiya, Shihory, & Desai, 2012).

Synthesis and Characterization of Mono- and Bicyclic Heterocyclic Derivatives

- New N- and S-substituted 1,3,4-oxadiazole derivatives were synthesized, leading to the formation of various mono- and bicyclic heterocyclic compounds. These compounds' structures were elucidated through spectral and analytical data, contributing to the diversity of heterocyclic chemistry (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).

Antimicrobial and Antitumor Activities

Synthesis, Characterization, and In Vitro Antimicrobial Screening

- The study involved synthesizing and characterizing azetidinone derivatives with the quinoline nucleus, assessing their antibacterial and antifungal properties. This research contributes to the ongoing efforts to develop new antimicrobial agents with potential therapeutic applications (Desai & Dodiya, 2014).

Synthesis of 1,2,4-Oxadiazole Derivatives: Anticancer and 3D QSAR Studies

- A comprehensive study was conducted on 1,2,4-oxadiazole derivatives for their anticancer activity, utilizing 3D QSAR techniques for molecular design. The study showcases the potential of these derivatives as anticancer drugs, expanding the therapeutic possibilities in cancer treatment (Vaidya, Jain, Kumar, Singh, Kashaw, & Agrawal, 2020).

Material Science and Corrosion Inhibition

Effect of Substitution and Temperature on the Corrosion Inhibition Properties

- The study explores the corrosion inhibition capabilities of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid. It provides insights into the physicochemical properties and theoretical aspects of these derivatives, indicating their potential as effective corrosion inhibitors (Ammal, Prajila, & Joseph, 2018).

Eigenschaften

IUPAC Name |

3-benzyl-5-[1-(pyridin-3-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O.C2H2O4/c1-2-5-14(6-3-1)9-17-20-18(23-21-17)16-12-22(13-16)11-15-7-4-8-19-10-15;3-1(4)2(5)6/h1-8,10,16H,9,11-13H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQBRHLPWSDBGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CN=CC=C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-5-(1-(pyridin-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2489500.png)

![N-[2-(6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2489506.png)

![5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2489513.png)

![N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2489514.png)

![(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2489516.png)

![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B2489520.png)